
スルファニリデンホスファン
概要
説明
Phosphorus pentasulfide, free from yellow and white phosphorus appears as a greenish yellow solid with an odor of rotten eggs that may paralyze the sense of smell at hazardous concentrations in air. Density 2.04 g / cm3. It is used for making lube oil additives, insecticides, flotation agents, safety matches, blown asphalt, and other products and chemicals.
科学的研究の応用
モノ分散ナノ粒子の合成
高温熱分解法を用いることにより、硫化リンは、高度にモノ分散した、(超)常磁性ナノ粒子の合成に使用されます . これらのナノ粒子は、医療用画像診断やデータストレージなど、さまざまな分野で大きな可能性を秘めています。
熱化学研究
硫化リン化合物、特にそのケージ状構造は、熱化学研究における高レベルのab initio法にとって非常に難しい課題です . これらの研究は、これらの化合物の安定性と反応性を理解するために不可欠です。
農業におけるリン吸収の強化
研究によると、硫化リンは、植物の生育と収穫量にとって重要な、イネにおけるリンの吸収と輸送を強化する役割を果たす可能性があります .
作用機序
Mode of Action
It is known that many sulfonamides act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Biochemical Pathways
It is known that sulfonamides and related compounds can affect the synthesis of folic acid, which is essential for the production of dna in bacteria . Phosphorylation and sulfation share a common biosynthetic pathway . The sulfate donor 30-phosphoadenosine-50-phosphosulfate is formed from adenosine triphosphate (ATP) and adenosine phospho-sulfate .
Action Environment
It is known that environmental factors can significantly impact the action of many chemical compounds .
Safety and Hazards
将来の方向性
Sulfide-based solid-state electrolytes (SSEs) have attracted much attention owing to their high ionic conductivity and feasible mechanical features. The environmental stability of sulfide-based SSEs is one of the critical aspects due to the possible decomposition, and ionic conductivity change will affect the fabrication and electrochemical performance of the batteries . Unsustainable phosphorus use is pushing food security further from reach, leaving a legacy of polluted freshwaters, many now beyond ecological restoration .
特性
IUPAC Name |
sulfanylidenephosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HPS/c1-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQKDCXVLPGWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Q1: What are some common molecular formulas of phosphorus sulfides?
A1: Research has identified a variety of phosphorus sulfides, with common examples including tetraphosphorus trisulfide (P4S3), tetraphosphorus pentasulfide (P4S5) which exists in α and β forms, tetraphosphorus heptasulfide (P4S7), and tetraphosphorus decasulfide (P4S10). [, , , , ]
Q2: How can phosphorus sulfides be characterized?
A2: Various spectroscopic techniques are employed for characterization, with 31P NMR spectroscopy being particularly valuable due to the 100% natural abundance of the 31P isotope. This technique allows for the identification of different phosphorus environments within the molecules. Additionally, Raman spectroscopy provides complementary information on vibrational modes, aiding in structural elucidation. [, , , ]
Q3: Do phosphorus sulfide structures differ in the solid and liquid states?
A3: Yes, some phosphorus sulfides exhibit polymorphism, meaning they can exist in different crystal structures in the solid state. For instance, both β-P4S5 and β-P4S6 have been found to exist in two distinct polymorphs. These structural variations can influence their physical and chemical properties. High-speed 31P MAS-NMR spectroscopy is a valuable tool for characterizing these solid-state structures. []
Q4: How are phosphorus sulfides synthesized?
A4: One common method involves the direct reaction of elemental phosphorus (P4) with sulfur (S8) at elevated temperatures. This reaction yields a mixture of phosphorus sulfides, with the product distribution influenced by factors such as temperature and reaction time. [, , ]
Q5: How do phosphorus sulfides react with nucleophiles?
A6: Phosphorus sulfides are susceptible to nucleophilic attack. For example, reactions with fluorides like sodium fluoride (NaF) or potassium fluoride (KF) in solvents like acetonitrile lead to the formation of sulfane-α,ω-diyl-bis(fluorodithiophosphates). The chain length of the sulfane derivatives formed is dependent on the initial sulfur-to-phosphorus ratio in the starting phosphorus sulfide. []
Q6: What is the role of phosphorus sulfides in organic synthesis?
A7: Phosphorus sulfides, particularly tetraphosphorus decasulfide (P4S10), find applications in organic synthesis for thionation reactions. They can convert carbonyl groups (C=O) into thiocarbonyl groups (C=S). For instance, P4S10 can be used to synthesize thioamides from amides. [, , ]
Q7: Can phosphorus sulfides be used as precursors for thin film deposition?
A9: Yes, research has demonstrated the use of plasma-enhanced chemical vapor deposition (PECVD) for depositing amorphous silicon sulfide (SiSx:H) thin films using hydrogen sulfide (H2S) and silane (SiH4) as precursors. This method offers control over the film's composition and structure by adjusting deposition parameters. Preliminary studies also suggest the feasibility of using PECVD for phosphorus sulfide thin film deposition. []
Q8: Are there alternative materials being explored for similar applications?
A10: Yes, in the field of two-dimensional (2D) materials, silver indium phosphorus sulfide (AgInP2S6) is emerging as a promising candidate for nonlinear optical applications. This 2D material exhibits second-harmonic generation (SHG), a nonlinear optical effect with potential applications in areas like frequency conversion and optical sensing. []
Q9: Are there any safety considerations when working with phosphorus sulfides?
A11: Yes, phosphorus sulfides, particularly the lower sulfides like P4S3, are flammable and can ignite spontaneously in air. It's crucial to handle these compounds with care, employing appropriate safety measures such as working in well-ventilated areas and using protective equipment. []
Q10: What are the environmental concerns associated with phosphorus sulfides?
A12: While specific ecotoxicological data might be limited for some phosphorus sulfides, it's important to consider their potential impact on the environment. Responsible waste management practices are essential to prevent contamination of soil and water resources. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

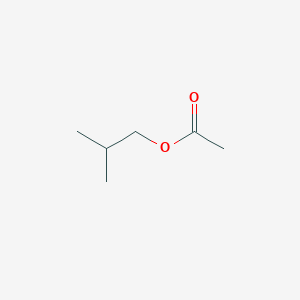
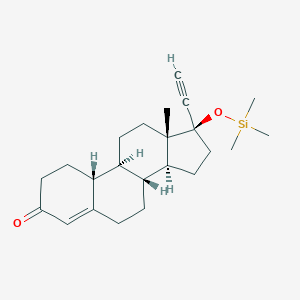
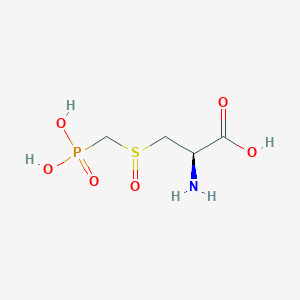
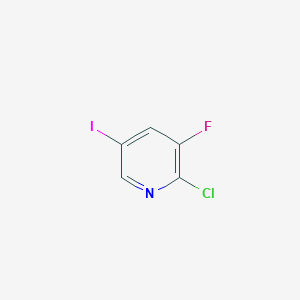

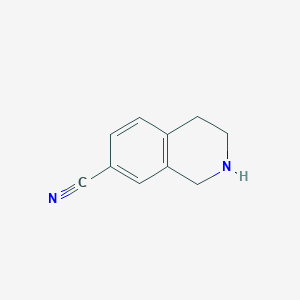
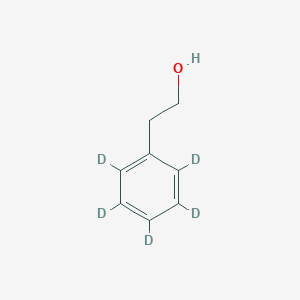

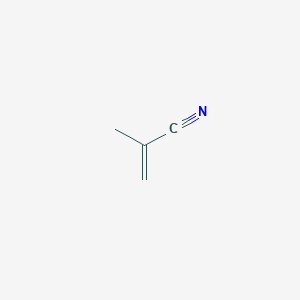
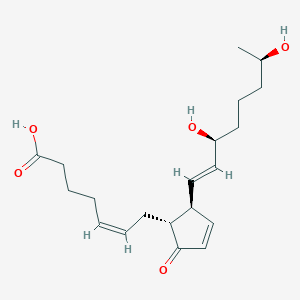
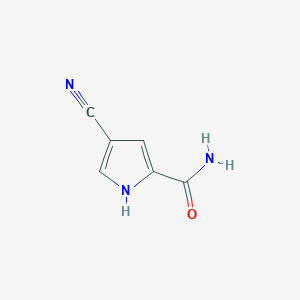

![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)
